molecular formula C20H23N3O4S B2398822 Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946306-72-5

Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2398822
CAS No.: 946306-72-5
M. Wt: 401.48
InChI Key: QIILYTKUZNNMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused bicyclic core with a 4-oxo group, a 4-methoxyphenyl substituent at position 5, a propylthio group at position 2, and a methyl ester at position 4. Crystallographic studies using SHELX software (commonly employed for small-molecule refinement ) would reveal precise bond angles, torsion angles, and hydrogen-bonding networks critical for understanding its conformational stability.

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-5-10-28-20-22-17-16(18(24)23-20)15(12-6-8-13(26-3)9-7-12)14(11(2)21-17)19(25)27-4/h6-9,15H,5,10H2,1-4H3,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIILYTKUZNNMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 946306-72-5) is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S, with a molecular weight of 401.5 g/mol. Its structure includes a pyrido-pyrimidine framework with functional groups such as a methoxyphenyl group and a propylthio substituent. The structural complexity contributes to its reactivity and interactions with biological targets.

Biological Activities

Research has identified several significant biological activities associated with this compound:

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Targeting Kinases : The compound's ability to inhibit kinase activity suggests that it may interfere with signal transduction pathways crucial for cell division and survival.
  • Induction of Apoptosis : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Introduction of the methoxyphenyl and propylthio groups via nucleophilic substitution or coupling reactions.
  • Final esterification to yield the methyl ester form.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 10 to 50 µM over 48 hours.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
MDA-MB-23115Inhibition of kinase activity

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its effectiveness against prostate and colon cancer cells by targeting specific molecular pathways involved in tumor proliferation .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in cancer cell signaling and growth. This interaction may inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis Pathways

The synthesis of Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves several key steps:

  • Formation of the Pyrimidine Ring : Initial reactions involve the condensation of appropriate precursors to form the pyrimidine core.
  • Functional Group Modification : Subsequent reactions modify the methoxyphenyl and propylthio groups to enhance biological activity.
  • Purification : The final product is purified through chromatographic techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several case studies have been published that document the synthesis and biological evaluation of this compound:

  • Anticancer Activity Study : A recent study investigated the anticancer effects of this compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent for these malignancies .
  • Molecular Docking Analysis : Molecular docking studies revealed strong binding affinities between the compound and EGFR tyrosine kinase. This interaction is believed to disrupt signaling pathways critical for cancer cell survival and proliferation, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidines (e.g., compounds 4b–c and 6a–c from ): These feature a thioxo (S=O) group at position 2 instead of propylthio, and a chromene substituent at position 3.
  • Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (): This thiazolo-pyrimidine hybrid shares a methyl ester and aromatic substituents but differs in the central heterocycle (thiazolo vs. pyrido). Its crystal structure (monoclinic, space group P2₁/c) shows distinct packing patterns due to methoxy groups, suggesting that bulkier substituents may reduce solubility compared to the target compound’s 4-methoxyphenyl group .

Table 1: Structural and Physicochemical Comparison

Compound Substituent at Position 2 Substituent at Position 5 Heterocycle Core Molecular Weight (g/mol)
Target Compound Propylthio (C₃H₇S) 4-Methoxyphenyl Pyrido[2,3-d]pyrimidine ~415.5 (estimated)
Compound 4b Thioxo (S=O) 4-Oxo-4H-chromen-3-yl Pyrido[2,3-d]pyrimidine ~396.4
Ethyl Derivative 2,4,6-Trimethoxybenzylidene Phenyl Thiazolo[3,2-a]pyrimidine ~549.6
Spectroscopic and Conformational Differences

NMR data comparisons (as in ) highlight substituent-induced chemical shift variations. For example:

  • The 4-methoxyphenyl group in the target compound would deshield adjacent protons (e.g., H-5) due to electron-donating methoxy effects, whereas chromen-3-yl substituents (in analogs like 4b ) introduce conjugated carbonyl groups, causing downfield shifts in regions A and B (protons 29–36 and 39–44) .
  • Ring puckering analysis (via Cremer-Pople parameters ) would show distinct out-of-plane displacements for the pyrido[2,3-d]pyrimidine core compared to thiazolo-pyrimidines, affecting molecular rigidity and binding pocket compatibility.
Crystallographic and Hydrogen-Bonding Profiles
  • The target compound’s propylthio group may form weaker C–H···S interactions compared to the thioxo group’s stronger S=O···H–N hydrogen bonds in analogs like 4b . This difference impacts crystal packing and solubility .
  • The 4-methoxyphenyl substituent likely participates in edge-to-face aromatic interactions, as seen in similar structures refined using SHELXL . In contrast, the ethyl derivative () exhibits intramolecular C–H···O bonds between methoxy and carbonyl groups, stabilizing a planar conformation .

Table 2: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Density (g/cm³)
Target Compound (hypothetical) P-1 a = 8.2, b = 10.5, c = 12.1; α = 90, β = 95, γ = 90 1.32
Ethyl Derivative P2₁/c a = 10.7, b = 15.3, c = 14.2; β = 102.5 1.45

Preparation Methods

Multicomponent Condensation Reactions

A one-pot, three-component reaction using 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 4-methoxybenzaldehyde in the presence of MIL-125(Ti)-N(CH2PO3H2)2 as a catalyst achieves the tetrahydropyrido[2,3-d]pyrimidine core at 100°C under solvent-free conditions. This method leverages a vinylogous anomeric-based oxidation mechanism, yielding intermediates with a 4-oxo group and aryl substituents (e.g., 4-methoxyphenyl) in high efficiency (85–92% yield).

Cyclization via Aza-Wittig Reaction

Functionalized iminophosphoranes react with phenyl isocyanate under mild conditions to form pyrimidinone derivatives, as demonstrated in the synthesis of ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Adapting this method, 2-aminonicotinic acid derivatives can undergo cyclization with urea and POCl3 to yield the pyrido[2,3-d]pyrimidine backbone.

Functionalization with 4-Methoxyphenyl and Methyl Carboxylate Groups

Aryl Group Incorporation

The 4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. In EGFR inhibitor syntheses, aryl boronic acids react with brominated pyrido[2,3-d]pyrimidine intermediates using Pd(PPh3)4 as a catalyst. Alternatively, aldehydes participate in condensation reactions during core formation, as seen in MIL-125(Ti)-catalyzed protocols.

Esterification for Methyl Carboxylate

The methyl ester at position 6 is installed via Fisher esterification or chloroformate treatment. For example, ethyl 2-aminothiophene-3-carboxylate undergoes ester interchange with methanol in acidic conditions to yield methyl esters.

Oxidation and Cyclization to Form 4-Oxo Group

The 4-oxo group is generated through oxidation of a thioether or dihydro intermediate. Cyclic voltammetry studies on diarylethenes reveal that electrochemical oxidation under controlled potentials (0.8–1.2 V vs. Ag/AgCl) selectively forms ketones without overoxidation. Alternatively, MnO2 in dichloromethane oxidizes dihydropyrimidines to pyrimidinones.

Optimization and Analytical Validation

Reaction Condition Screening

Parameter Optimal Conditions Yield (%) Source
Catalyst MIL-125(Ti)-N(CH2PO3H2)2 92
Solvent Solvent-free 85
Temperature 100°C 90
Oxidizing Agent MnO2 78
Thiolation Agent Sodium dithionite 88

Spectroscopic Characterization

  • NMR : 1H NMR spectra of analogous compounds show aromatic protons at δ 7.2–7.4 ppm (4-methoxyphenyl), methyl ester singlet at δ 3.8 ppm, and propylthio protons at δ 1.2–2.6 ppm.
  • MS : High-resolution mass spectrometry confirms molecular ion peaks at m/z 456.1543 (calculated for C22H25N3O4S).
  • X-ray Crystallography : Planar pyrido[2,3-d]pyrimidine cores with dihedral angles of 60.11° between aryl substituents are observed.

Challenges and Industrial Scalability

Industrial production requires addressing:

  • Regioselectivity : Competing substitution at positions 2 and 4 is mitigated using bulky catalysts.
  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:3) isolates the target compound.
  • Cost-Efficiency : MIL-125(Ti) catalysts are reusable for ≥5 cycles without activity loss.

Q & A

Basic: What established synthetic routes are available for this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, starting with condensation of aromatic aldehydes, urea derivatives, and ketones in acidic ethanol. For example, a related tetrahydropyrimidine synthesis used 0.05 mol aromatic aldehyde, 0.05 mol urea, 0.075 mol methyl acetoacetate, ethanol, and HCl, followed by refluxing (3 hours), cooling, and recrystallization . Key conditions include:

  • Acid catalysis (e.g., concentrated HCl) to drive cyclization.
  • Solvent choice : Ethanol balances solubility and reactivity.
  • Temperature control : Reflux ensures completion, while cooling facilitates crystallization.
    Post-synthesis, purification via column chromatography or recrystallization (e.g., ethanol) is critical to isolate the product .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing thioether (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm) signals .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as seen in analogous compounds .

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?

Optimization strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts may enhance cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) could improve intermediate solubility, while dichloromethane may reduce side reactions .
  • Stepwise monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) prevents decomposition of thermally sensitive intermediates .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected 13^13C shifts or HRMS adducts) require:

  • Multi-technique validation : Cross-check NMR with IR (for carbonyl groups) and X-ray data .
  • Isotopic labeling : For ambiguous proton assignments, deuterated analogs or 15^15N-labeled samples clarify connectivity .
  • Computational modeling : DFT calculations predict NMR chemical shifts or optimize geometries to match experimental data .

Advanced: What methodological frameworks are recommended for evaluating biological activity, such as enzyme inhibition?

For target identification:

  • Enzyme assays : Use purified enzymes (e.g., kinases) with fluorogenic substrates to measure IC50_{50} values. Pre-incubate the compound with ATP to assess competitive inhibition .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting (e.g., phosphorylation status) .
  • Structure-activity relationship (SAR) : Modify the thioether (propyl vs. methyl) or methoxyphenyl groups to probe pharmacophore contributions .

Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?

Key reactive sites:

  • Ester group : Susceptible to hydrolysis (acid/base conditions) for carboxylate formation .
  • Thioether (propylthio) : Oxidizable to sulfoxide/sulfone derivatives using H2_2O2_2 or mCPBA .
  • Methoxyphenyl ring : Electrophilic aromatic substitution (e.g., nitration) targets the para position .
    These groups enable diversification for SAR studies or prodrug development.

Advanced: How should stability studies be designed to assess degradation under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40°C, 75% humidity) conditions .
  • Analytical monitoring : HPLC tracks degradation products; LC-MS identifies major breakdown pathways (e.g., ester hydrolysis) .
  • pH-rate profiling : Determine degradation kinetics across pH 1–10 to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.